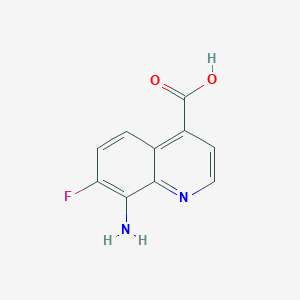
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a cyclohexylidene group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions and catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool for research.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Contezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one stands out due to its specific cyclohexylidene group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(2-cyclohexylideneacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
QRKPBTRHMBGPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC(=O)N2CCOC2=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)



![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)
![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)

![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)




![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
